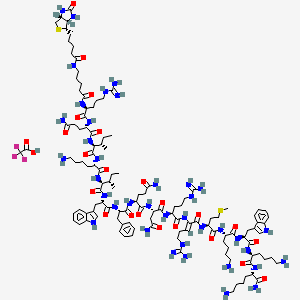

![molecular formula C25H51NO16P2 B1496905 azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B1496905.png)

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate: is a complex organic compound that belongs to the class of inositol phosphates. Inositol phosphates are known for their roles in cellular signaling and regulation. This particular compound is characterized by its unique structure, which includes two phosphate groups and two long-chain fatty acid esters.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate involves multiple steps:

Esterification: The initial step involves the esterification of D-myo-Inositol with octanoic acid to form the bis(1-oxooctyl) derivative.

Phosphorylation: The hydroxyl groups of the inositol ring are then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid.

Ammonium Salt Formation: The final step involves the neutralization of the phosphate groups with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification using octanoic acid and a catalyst.

Continuous Phosphorylation: Phosphorylation in a continuous reactor to ensure consistent product quality.

Purification and Crystallization: The product is purified through crystallization and filtration to obtain the final ammonium salt.

Analyse Chemischer Reaktionen

Types of Reactions

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, breaking down into inositol, octanoic acid, and phosphoric acid.

Oxidation: Oxidative reactions can occur at the fatty acid chains, leading to the formation of shorter-chain fatty acids and aldehydes.

Substitution: The phosphate groups can participate in substitution reactions with nucleophiles, leading to the formation of various inositol phosphate derivatives.

Common Reagents and Conditions

Hydrolysis: Water, hydrochloric acid, or sulfuric acid.

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Inositol, octanoic acid, phosphoric acid.

Oxidation: Shorter-chain fatty acids, aldehydes.

Substitution: Various inositol phosphate derivatives.

Wissenschaftliche Forschungsanwendungen

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate has several scientific research applications:

Cell Signaling Studies: Used to study the role of inositol phosphates in cellular signaling pathways.

Lipid Metabolism Research: Investigated for its role in lipid metabolism and its potential effects on lipid-related disorders.

Pharmaceutical Research: Explored for its potential therapeutic applications in treating metabolic and inflammatory diseases.

Biochemical Assays: Utilized in various biochemical assays to study enzyme activities and metabolic pathways.

Wirkmechanismus

The compound exerts its effects primarily through its interaction with cellular signaling pathways. The phosphate groups on the inositol ring can bind to specific proteins and enzymes, modulating their activity. This interaction can influence various cellular processes such as:

Signal Transduction: Activation or inhibition of signaling pathways.

Lipid Metabolism: Regulation of lipid synthesis and breakdown.

Gene Expression: Modulation of gene expression through signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxononadecyl)oxy]propyl hydrogen phosphate], ammonium salt (11): Similar structure but with different fatty acid chains.

D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxooctyl)oxy]propyl hydrogen phosphate], ammonium salt (11): Lacks the second phosphate group.

D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxooctyl)oxy]propyl hydrogen phosphate] 4-(dihydrogen phosphate), sodium salt (12): Similar structure but with sodium instead of ammonium.

Eigenschaften

Molekularformel |

C25H51NO16P2 |

|---|---|

Molekulargewicht |

683.6 g/mol |

IUPAC-Name |

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |

InChI |

InChI=1S/C25H48O16P2.H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)24(21(29)23(25)31)40-42(32,33)34;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);1H3/t17-,20-,21+,22-,23-,24?,25?;/m1./s1 |

InChI-Schlüssel |

ZKBWLZBXHUHUSC-UJBBBASWSA-N |

Isomerische SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC.N |

Kanonische SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC.N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

palladium(II)](/img/structure/B1496829.png)

![[(1S)-1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B1496834.png)

![acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1496837.png)

![(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496841.png)

![acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B1496848.png)

![4,6,10-Trioxa-5-phosphahexacosanoic acid, 2-amino-5-hydroxy-13,17,21,25-tetramethyl-11-oxo-8-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, 5-oxide, sodium salt, (2S,8R)-](/img/structure/B1496850.png)

![(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496858.png)